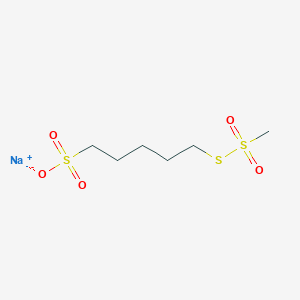
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate
描述
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is a chemical compound widely used in the field of chemical biology and materials science. It is known for its role as a photo-reactive crosslinking agent, which makes it valuable in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate typically involves the reaction of 4-azido-2,3,5,6-tetrafluorobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is usually purified by recrystallization or chromatography .
化学反应分析
Types of Reactions
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Photochemical Reactions: Upon exposure to ultraviolet or near-infrared light, the azido group forms a reactive nitrene, which can insert into C-H, N-H, or O-H bonds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the azido group.
Common Reagents and Conditions
Photochemical Activation: Ultraviolet or near-infrared light is used to activate the azido group.
Coupling Agents: Dicyclohexylcarbodiimide (DCC) is commonly used in the synthesis.
Major Products Formed
Nitrene Insertion Products: The primary products formed during photochemical reactions are nitrene insertion products.
科学研究应用
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in click chemistry and bioconjugation reactions.
Biology: Employed in the study of protein-protein interactions and the mapping of biomolecular structures.
Medicine: Utilized in drug discovery and development for the functionalization of biomolecules.
Industry: Applied in the development of advanced materials and coatings.
作用机制
The mechanism of action of N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate involves the activation of the azido group by ultraviolet or near-infrared light, leading to the formation of a reactive nitrene. This nitrene can insert into various bonds (C-H, N-H, O-H) in neighboring molecules, resulting in crosslinking . The molecular targets and pathways involved include proteins and other biomolecules that contain these bonds .
相似化合物的比较
Similar Compounds
- 4-Azido-2,3,5,6-tetrafluorobenzoic Acid N-Hydroxysuccinimide Ester
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
Uniqueness
N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate is unique due to its high reactivity under photochemical conditions and its ability to form stable crosslinks with a variety of biomolecules. This makes it particularly valuable in applications requiring precise and stable modifications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2,3,5,6-tetrafluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F4N4O4/c12-6-5(7(13)9(15)10(8(6)14)17-18-16)11(22)23-19-3(20)1-2-4(19)21/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTLWQSYGIBOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376317 | |
| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126695-58-7 | |
| Record name | 1-[(4-Azido-2,3,5,6-tetrafluorobenzoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Succinimidyl 4-Azido-2,3,5,6-tetrafluorobenzoate interact with C60 and what are the downstream effects?
A1: this compound interacts with C60 through a process that can be initiated both photochemically and thermally [, ]. This interaction leads to the covalent attachment of the perfluorophenyl azide moiety to the C60 cage, effectively functionalizing it. This functionalization is a crucial step for further modification and utilization of C60 in various applications.
Q2: What analytical methods were employed to confirm the successful functionalization of C60 by this compound?
A2: While the provided abstracts [, ] don't specify the exact analytical methods employed, techniques commonly used to characterize functionalized C60 include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14239.png)
![(1R,2S,6S,7S,9R)-7-methoxy-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane](/img/structure/B14240.png)









